Algestone acetophenide

Description

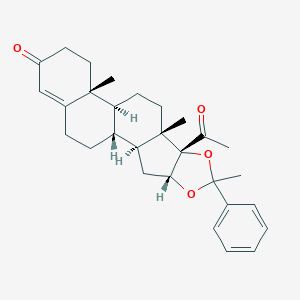

Structure

3D Structure

Properties

CAS No. |

1179-87-9 |

|---|---|

Molecular Formula |

C29H36O4 |

Molecular Weight |

448.6 g/mol |

IUPAC Name |

(1R,2S,4R,8S,9S,12S,13R)-8-acetyl-6,9,13-trimethyl-6-phenyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one |

InChI |

InChI=1S/C29H36O4/c1-18(30)29-25(32-28(4,33-29)19-8-6-5-7-9-19)17-24-22-11-10-20-16-21(31)12-14-26(20,2)23(22)13-15-27(24,29)3/h5-9,16,22-25H,10-15,17H2,1-4H3/t22-,23+,24+,25-,26+,27+,28?,29-/m1/s1 |

InChI Key |

AHBKIEXBQNRDNL-BXXPAUNWSA-N |

SMILES |

CC(=O)C12C(CC3C1(CCC4C3CCC5=CC(=O)CCC45C)C)OC(O2)(C)C6=CC=CC=C6 |

Isomeric SMILES |

CC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(CC[C@H]4[C@H]3CCC5=CC(=O)CC[C@]45C)C)OC(O2)(C)C6=CC=CC=C6 |

Canonical SMILES |

CC(=O)C12C(CC3C1(CCC4C3CCC5=CC(=O)CCC45C)C)OC(O2)(C)C6=CC=CC=C6 |

Other CAS No. |

1179-87-9 24356-94-3 |

Synonyms |

Acetophenide, Algestone Acetophenide, Alphasone Acetophenide, Dihydroxyprogesterone Algestone Acetophenide Alphasone Acetophenide Dihydroxyprogesterone Acetophenide Pregn-4-ene-3,20-dione, 16,17-((1-phenylethylidene)bis(oxy))-, (16alpha(R))- |

Origin of Product |

United States |

Foundational & Exploratory

algestone acetophenide mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of Algestone Acetophenide

Abstract

Algestone acetophenide, also known as dihydroxyprogesterone acetophenide (DHPA), is a potent, long-acting synthetic progestin primarily utilized in combination with an estrogen for once-a-month injectable contraception.[1][2] Its mechanism of action is centered on its high affinity and agonist activity at the progesterone receptor (PR), leading to profound effects on the female reproductive system.[3] This guide provides a comprehensive technical overview of DHPA's molecular interactions, the resultant physiological changes that culminate in its contraceptive effect, and its broader pharmacological profile. We will dissect the signaling pathways, from receptor binding to the suppression of the hypothalamic-pituitary-ovarian (HPO) axis, and detail the standard experimental methodologies used to characterize such a compound. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this specific progestin's function.

Introduction: A Long-Acting Progestogen

Algestone acetophenide (DHPA) is a synthetic pregnane steroid derived from 17α-hydroxyprogesterone.[2] Chemically, it is 16α,17α-dihydroxyprogesterone acetophenide.[2] Developed in the mid-20th century, its primary clinical application has been as a long-acting injectable contraceptive, commonly formulated with an estrogen ester like estradiol enantate.[1][4] The compound's structure and formulation in an oil depot allow for slow release and a prolonged elimination half-life of approximately 24 days, making it suitable for monthly administration.[2] The core of its efficacy lies in its function as a potent progestogen, with an estimated potency in animal models of 2 to 5 times that of endogenous progesterone.[2]

Core Mechanism: Progesterone Receptor Agonism

The biological effects of DHPA are mediated almost exclusively through its interaction with the progesterone receptor (PR). It is considered a pure progestogen, reportedly lacking significant androgenic, estrogenic, glucocorticoid, or antimineralocorticoid activities at therapeutic doses.[2]

The Progesterone Receptor (PR)

The PR is a nuclear hormone receptor that functions as a ligand-activated transcription factor. It exists in two main isoforms, PR-A and PR-B, which are transcribed from the same gene but have different transcriptional activities. Upon binding a progestin like DHPA, the receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus.

Intracellular Signaling Cascade

Once in the nucleus, the DHPA-PR dimer binds to specific DNA sequences known as Progesterone Response Elements (PREs) in the promoter regions of target genes. This binding initiates the recruitment of a complex of co-activators or co-repressors, ultimately leading to the modulation (activation or repression) of gene transcription. This genomic action is the foundation of DHPA's physiological effects.

Caption: Intracellular signaling pathway of Algestone Acetophenide (DHPA).

Physiological Effect: Contraceptive Action

The primary clinical use of DHPA is contraception, achieved through a multi-faceted suppression of the female reproductive cycle.

Inhibition of Ovulation via HPO Axis Suppression

The central mechanism of contraceptive action for progestins like DHPA is the inhibition of ovulation. This is achieved by disrupting the finely tuned hormonal cascade of the Hypothalamic-Pituitary-Ovarian (HPO) axis.

-

Hypothalamic Action: DHPA acts at the hypothalamus to suppress the pulsatile release of Gonadotropin-Releasing Hormone (GnRH).[1][5] It specifically blunts the positive feedback effect of estradiol on GnRH neurons, which is required to generate the pre-ovulatory surge.[4]

-

Pituitary Action: The reduced GnRH stimulation, combined with a direct inhibitory effect at the pituitary, leads to the suppression of the mid-cycle surge of Luteinizing Hormone (LH) and, to a lesser extent, Follicle-Stimulating Hormone (FSH).[1][[“]] Without the LH surge, the final maturation of the ovarian follicle and the subsequent release of an oocyte (ovulation) do not occur.

Caption: Suppression of the Hypothalamic-Pituitary-Ovarian (HPO) axis by DHPA.

Peripheral Contraceptive Effects

In addition to inhibiting ovulation, DHPA exerts other effects that contribute to its contraceptive efficacy:

-

Cervical Mucus: It causes the cervical mucus to become thick, viscous, and scant, creating a barrier that is hostile to sperm penetration.

-

Endometrium: DHPA transforms the endometrium from a proliferative to a secretory state, which can lead to glandular atrophy over time. This makes the uterine lining unreceptive to the implantation of a blastocyst, should ovulation and fertilization somehow occur.[3]

Secondary and Off-Target Activities

While primarily a progestogen, DHPA has other reported activities.

Anti-inflammatory Properties

Algestone acetophenide has been noted to possess anti-inflammatory effects and has been used topically for conditions like acne.[7][8][9] The precise mechanism for this action is not well-elucidated. While some progestins exert anti-inflammatory effects through cross-reactivity with the glucocorticoid receptor (GR), DHPA is reported to be devoid of significant glucocorticoid activity.[2][10] This suggests its anti-inflammatory properties may be mediated through alternative pathways, a potential area for further research.

Steroid Receptor Binding Profile

A key feature of DHPA is its high specificity for the progesterone receptor. The following table summarizes its qualitative binding profile based on available literature. Unlike many other progestins, it demonstrates a clean profile with minimal off-target hormonal activity.

| Receptor | Binding Affinity | Resultant Activity | Reference |

| Progesterone (PR) | High | Potent Agonist | [3] |

| Glucocorticoid (GR) | Negligible | No significant activity | [2] |

| Androgen (AR) | Negligible | No significant androgenic or anti-androgenic activity | [2] |

| Estrogen (ER) | Negligible | No significant estrogenic or anti-estrogenic activity | [2] |

| Mineralocorticoid (MR) | Negligible | No significant antimineralocorticoid activity | [2] |

Experimental Methodologies for Characterization

The characterization of a synthetic progestin like DHPA relies on a suite of standardized in vitro and in vivo assays.

In Vitro Assay: Competitive Radioligand Binding

This assay is the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor.[11]

Objective: To quantify the affinity of Algestone Acetophenide for the human Progesterone Receptor.

Methodology:

-

Receptor Preparation: Prepare a membrane fraction or cell lysate from a source rich in progesterone receptors (e.g., T47D breast cancer cells, or recombinant cells overexpressing human PR).[12]

-

Reaction Setup: In a 96-well plate, incubate the receptor preparation with a fixed, low concentration of a high-affinity radiolabeled progestin (e.g., [3H]-R5020).[13]

-

Competition: To parallel wells, add increasing concentrations of unlabeled Algestone Acetophenide (the competitor).

-

Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.[12]

-

Separation: Separate receptor-bound from free radioligand via rapid vacuum filtration through a glass fiber filter mat. The receptors and bound radioligand are trapped on the filter.[11]

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of radioligand binding against the log concentration of DHPA. This will generate a sigmoidal competition curve. The concentration of DHPA that displaces 50% of the radioligand is the IC50 value. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.[12]

In Vitro Assay: Reporter Gene Transactivation

This functional assay measures the ability of a compound to act as a receptor agonist or antagonist.[14]

Objective: To determine if Algestone Acetophenide acts as a functional agonist at the human Progesterone Receptor.

Methodology:

-

Cell Culture: Culture a suitable human cell line (e.g., HEK293, T47D) in 96-well plates.[15][16]

-

Transfection: Co-transfect the cells with two plasmids:

-

An expression vector containing the full-length human Progesterone Receptor cDNA.

-

A reporter vector containing a luciferase gene downstream of a promoter with multiple Progesterone Response Elements (PREs).[16]

-

-

Treatment: After allowing for protein expression (e.g., 24 hours), treat the cells with increasing concentrations of Algestone Acetophenide. Include a vehicle control (negative) and a known PR agonist like progesterone or R5020 (positive control).

-

Incubation: Incubate for 18-24 hours to allow for receptor activation, nuclear translocation, and reporter gene expression.[14]

-

Cell Lysis: Lyse the cells to release the cellular contents, including the expressed luciferase enzyme.

-

Luminescence Reading: Add a luciferase substrate to the lysate. The enzyme will catalyze a light-emitting reaction.[17]

-

Quantification: Measure the light intensity (luminescence) using a luminometer.

-

Data Analysis: Plot the luminescence (in Relative Light Units, RLU) against the log concentration of DHPA. A dose-dependent increase in luminescence indicates agonist activity. Calculate the EC50 value, which is the concentration that produces 50% of the maximal response.

In Vivo Model: Ovulation Inhibition in Rats

This assay assesses the ultimate physiological outcome of a progestin: the prevention of ovulation.[18]

Objective: To confirm the ovulation-inhibiting activity of Algestone Acetophenide in a rodent model.

Methodology:

-

Animal Model: Use immature female rats (e.g., 22-25 days old).

-

Follicular Stimulation: Administer a subcutaneous injection of equine chorionic gonadotropin (eCG) to stimulate a cohort of ovarian follicles to grow and mature.[19]

-

Progestin Administration: At a specified time after eCG (e.g., 24 hours), administer the test compound, Algestone Acetophenide, via subcutaneous or intramuscular injection. A control group receives the vehicle only.

-

Ovulation Induction: Approximately 48-52 hours after the eCG injection, administer an ovulatory stimulus, typically human chorionic gonadotropin (hCG), which mimics the natural LH surge.

-

Oocyte Collection: About 20-24 hours after hCG administration, sacrifice the animals. The oviducts are dissected out and flushed with saline under a microscope.

-

Endpoint Measurement: Count the number of oocytes present in the oviductal flushings for each animal.

-

Data Analysis: Compare the mean number of oocytes ovulated in the DHPA-treated group versus the vehicle-treated control group. A statistically significant reduction in the number of oocytes indicates effective inhibition of ovulation.

Conclusion

The mechanism of action of algestone acetophenide is a clear and potent example of targeted progestogenic activity. By acting as a specific and high-affinity agonist for the progesterone receptor, it initiates a cascade of genomic events that profoundly alter the reproductive endocrine system. Its primary contraceptive efficacy is derived from a robust suppression of the hypothalamic-pituitary-ovarian axis, leading to the inhibition of the ovulatory LH surge. This central action is complemented by peripheral effects on the cervical mucus and endometrium. Its "pure" progestogenic profile, with minimal off-target steroid receptor activity, underscores its targeted design. The experimental methodologies detailed herein represent the standard framework through which such compounds are validated, from molecular affinity to whole-organism physiological response.

References

-

Progestin vs. Gonadotropin-Releasing Hormone Antagonist for the Prevention of Premature Luteinizing Hormone Surges in Poor Responders Undergoing in vitro Fertilization Treatment: A Randomized Controlled Trial. (2019). PMC. Available at: [Link]

-

Progesterone Blocks the Estradiol-Stimulated Luteinizing Hormone Surge by Disrupting Activation in Response to a Stimulatory Estradiol Signal in the Ewe. (2002). Biology of Reproduction. Available at: [Link]

-

Progesterone Treatment That either Blocks or Augments the Estradiol-Induced Gonadotropin-Releasing Hormone Surge Is Associated with Different Patterns of Hypothalamic Neural Activation. (2001). Karger Publishers. Available at: [Link]

-

Neuroendocrine mechanisms underlying the effects of progesterone on the oestradiol-induced GnRH/LH surge. ResearchGate. Available at: [Link]

-

Algestone acetophenide. Wikidata. Available at: [Link]

-

Progesterone suppresses basal and GnRH-induced LH gene expression in immortalized gonadotrope cells. ResearchGate. Available at: [Link]

-

Algestone Acetophenide. National Center for Biotechnology Information. Available at: [Link]

-

Radioligand binding assay of progesterone receptors in the primate corpus luteum after in vivo treatment with the 3 beta-hydroxysteroid dehydrogenase inhibitor, trilostane. PubMed. Available at: [Link]

-

Radioligand Binding Assay. Gifford Bioscience. Available at: [Link]

-

Acetophenide, Dihydroxyprogesterone. Drug Information Portal. Available at: [Link]

-

Evaluation of ligand affinity with progesterone receptors in fish: insights from homogeneous assays using graphene quantum dots. Zenodo. Available at: [Link]

-

Algestone acetophenide. Wikipedia. Available at: [Link]

-

Time-dependent ovulation inhibition of a selective progesterone-receptor antagonist (Org 31710) and effects on ovulatory mediators in the in vitro perfused rat ovary. PubMed. Available at: [Link]

-

Human Progesterone Receptor. Indigo Biosciences. Available at: [Link]

-

Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

-

Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. PMC. Available at: [Link]

-

Progesterone Receptor Competitor Assay Kit, Red. Creative BioMart. Available at: [Link]

-

algestone acetophenide. Drug Central. Available at: [Link]

-

BindingDB Search Results. BindingDB. Available at: [Link]

-

Can progesterone inhibit ovulation by acting directly on the hypothalamic-pituitary axis?. Consensus. Available at: [Link]

-

PRE promoter activity analysis by Dual luciferase assay. ResearchGate. Available at: [Link]

-

Sequential inhibition of sexual receptivity by progesterone is prevented by a protein synthesis inhibitor and is not causally related to decreased levels of hypothalamic progestin receptors in the female rat. PMC. Available at: [Link]

-

Dual Luciferase Reporter Assay Protocol. Assay Genie. Available at: [Link]

-

Rodent Models of Non-classical Progesterone Action Regulating Ovulation. Frontiers in Endocrinology. Available at: [Link]

-

A molecular toolbox to study progesterone receptor signaling. PMC. Available at: [Link]

-

Adjusting fertility drug timing boosts ovulation success in rat models. News-Medical.Net. Available at: [Link]

-

Binding of steroids to the progestin and glucocorticoid receptors analyzed by correspondence analysis. PubMed. Available at: [Link]

-

Interaction of Glucocorticoid Receptor (GR) with Estrogen Receptor (ER) α and Activator Protein 1 (AP1) in Dexamethasone-mediated Interference of ERα Activity. PMC. Available at: [Link]

-

Soft glucocorticoid design: Structural elements and physicochemical parameters determining receptor-binding affinity. ResearchGate. Available at: [Link]

-

Binding of Androgen- and Estrogen-Like Flavonoids to Their Cognate (Non)Nuclear Receptors: A Comparison by Computational Prediction. MDPI. Available at: [Link]

-

Structure-Based Understanding of Binding Affinity and Mode of Estrogen Receptor α Agonists and Antagonists. PLOS ONE. Available at: [Link]

Sources

- 1. Progestin vs. Gonadotropin-Releasing Hormone Antagonist for the Prevention of Premature Luteinizing Hormone Surges in Poor Responders Undergoing in vitro Fertilization Treatment: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Algestone acetophenide - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. consensus.app [consensus.app]

- 7. Algestone Acetophenide - MeSH - NCBI [ncbi.nlm.nih.gov]

- 8. Acetophenide, Dihydroxyprogesterone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. algestone acetophenide [drugcentral.org]

- 10. Binding of steroids to the progestin and glucocorticoid receptors analyzed by correspondence analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. Radioligand binding assay of progesterone receptors in the primate corpus luteum after in vivo treatment with the 3 beta-hydroxysteroid dehydrogenase inhibitor, trilostane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. indigobiosciences.com [indigobiosciences.com]

- 15. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. assaygenie.com [assaygenie.com]

- 18. Time-dependent ovulation inhibition of a selective progesterone-receptor antagonist (Org 31710) and effects on ovulatory mediators in the in vitro perfused rat ovary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. news-medical.net [news-medical.net]

Technical Guide: Chemical Synthesis and Structural Characterization of Algestone Acetophenide

Executive Summary

Algestone Acetophenide (Dihydroxyprogesterone acetophenide; DHPA) is a synthetic pregnane steroid utilized primarily as a long-acting injectable progestin. Structurally, it is the cyclic acetal of 16α,17α-dihydroxyprogesterone formed with acetophenone.[1] This guide provides a rigorous technical breakdown of its synthesis, focusing on the critical ketalization reaction that distinguishes this molecule from other progestins. It details the retrosynthetic logic, step-by-step bench protocols, process optimization parameters, and validation methodologies using NMR and HPLC.

Structural Analysis & Retrosynthesis

The synthesis of Algestone Acetophenide is defined by the installation of the 16α,17α-acetophenide moiety. The core steroid backbone is derived from the pregnane series, specifically requiring a cis-16,17-diol configuration to facilitate the formation of the five-membered dioxolane ring.

Retrosynthetic Logic

The retrosynthetic disconnection reveals that the target molecule can be assembled from 16α,17α-dihydroxyprogesterone and acetophenone via an acid-catalyzed condensation. The diol precursor is accessible from 16-dehydropregnenolone acetate (16-DPA) , a widely available industrial intermediate derived from diosgenin.[2]

Detailed Synthesis Protocol

The following protocol outlines the conversion of 16α,17α-dihydroxyprogesterone to Algestone Acetophenide. This method prioritizes yield and purity suitable for pharmaceutical applications.

Reagents and Materials

| Reagent | Role | Stoichiometry (Eq) | Notes |

| 16α,17α-Dihydroxyprogesterone | Substrate | 1.0 | Dried to constant weight |

| Acetophenone | Reagent/Solvent | 10.0 - 20.0 | Distilled prior to use |

| Perchloric Acid (70%) | Catalyst | 0.025 - 0.05 | Handle with extreme care |

| Methanol/Ethanol | Quenching/Crystallization | N/A | HPLC Grade |

Experimental Procedure

Step 1: Reaction Initiation

-

Charge a clean, dry reactor with 16α,17α-dihydroxyprogesterone (10 g, 28.9 mmol).

-

Add acetophenone (100 mL) to the reactor. The steroid will form a suspension.

-

Cool the mixture to 15–20°C to control the exotherm upon catalyst addition.

-

Slowly add perchloric acid (0.25 mL) dropwise while stirring vigorously.

-

Critical Control Point: The reaction is sensitive to moisture. Ensure the system is under a nitrogen blanket.

-

Step 2: Reaction Monitoring

-

Allow the mixture to warm to room temperature (20–25°C).

-

Stir for 2 to 4 hours . The solid starting material will dissolve as the reaction proceeds, forming a clear solution.

-

Monitor reaction progress via TLC (Mobile phase: Toluene/Ethyl Acetate 7:3).

-

Endpoint: Disappearance of the polar diol spot (Rf ~0.2) and appearance of the less polar acetophenide spot (Rf ~0.6).

-

Step 3: Work-up and Isolation

-

Quench the reaction by adding a solution of sodium bicarbonate (10% aq) or pyridine to neutralize the acid.

-

Perform steam distillation to remove the excess acetophenone. This is critical as acetophenone has a high boiling point (202°C) and is difficult to remove by rotary evaporation.

-

Alternative: Extract the reaction mixture with methylene chloride, wash with water, and evaporate. The oily residue containing acetophenone can be triturated with hexane to induce crystallization, though steam distillation yields a cleaner crude product.

-

-

Filter the resulting precipitate (crude Algestone Acetophenide).

Step 4: Purification

-

Dissolve the crude solid in minimal boiling methanol or acetone .

-

Add hexane until turbidity is observed (if using acetone/hexane).

-

Cool slowly to 4°C to induce crystallization.

-

Filter the crystals and dry under vacuum at 50°C.

-

Target Yield: 70–85%

-

Target Melting Point: 150–151°C

-

Reaction Mechanism

The formation of the acetophenide is a thermodynamic acid-catalyzed ketalization. The 16α,17α-diol is ideally positioned to form a stable five-membered dioxolane ring. The reaction proceeds via the formation of an oxocarbenium ion intermediate from acetophenone.

Characterization & Quality Control

Nuclear Magnetic Resonance (NMR)

The formation of the acetophenide is confirmed by the appearance of aromatic protons and the specific methyl singlet of the acetophenone moiety.

| Nucleus | Shift (δ ppm) | Multiplicity | Assignment | Diagnostic Value |

| 1H | 7.30 – 7.50 | Multiplet | Aromatic Protons (Phenyl) | Confirms acetophenone incorporation |

| 1H | 5.73 | Singlet | C4-H (Steroid enone) | Confirms Δ4-3-keto system integrity |

| 1H | 1.75 | Singlet | Acetophenide Methyl | Distinct from C18/C19 methyls |

| 1H | 0.60 – 1.20 | Singlets | C18, C19 Methyls | Steroid backbone reference |

| 13C | 196.5 | Singlet | C3 Carbonyl | Conjugated ketone |

| 13C | 108.0 | Singlet | Acetal Carbon (C-O-C-O) | Definitive proof of ring closure |

HPLC Method for Purity Profiling

To ensure pharmaceutical grade purity (>98%), the following HPLC method is recommended.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 5 µm)

-

Mobile Phase: Acetonitrile : Water (with 0.1% Formic Acid)

-

Gradient: 60:40 to 90:10 over 15 minutes.

-

-

Flow Rate: 1.0 mL/min

-

Detection: UV @ 240 nm (λmax for α,β-unsaturated ketone)

-

Retention Time: Algestone Acetophenide elutes significantly later than the diol precursor due to the lipophilic phenyl group.

Impurity Profile

Common impurities include:

-

Unreacted 16α,17α-dihydroxyprogesterone: Detected by high polarity (early elution).

-

Acetophenone: Detected by distinctive smell and GC/HPLC (very late elution or solvent front depending on method).

-

C-20 Ketone reduction products: If non-selective reducing agents were used upstream.

Process Safety & Optimization

-

Perchloric Acid: While effective, it is a potential explosive hazard if allowed to dry on organic materials. p-Toluenesulfonic acid (p-TSA) is a safer alternative, though reaction times may increase to 6–10 hours.

-

Water Removal: The reaction is an equilibrium. Using a Dean-Stark trap with benzene or toluene (if not using excess acetophenone as solvent) to remove water azeotropically can drive the yield >90%.

-

Stereochemistry: The acetal carbon is a new chiral center. The reaction predominantly yields the (R)-isomer due to thermodynamic control and steric constraints imposed by the steroid backbone.

References

-

Fried, J., et al. (1961).[1] Cyclic Ketals of 16α,17α-Dihydroxyprogesterone. Chemistry & Industry , 465.[1]

-

Brancato, S. J., et al. (1970).[1] Process for preparing 16alpha,17alpha-dihydroxyprogesterone acetophenide. US Patent 3,488,347 .[1] Link

-

Fried, J. (1960).[1] 16,17-Cyclic ketals of 16,17-dihydroxyprogesterone. US Patent 2,941,997 .[1] Link

- Lerner, L. J., et al. (1964). Biological activities of 16alpha,17alpha-dihydroxyprogesterone acetophenide. Current Therapeutic Research, 6, 346.

-

Morais, C., et al. (2019).[3] Electrochemical Removal of Algestone Acetophenide and Estradiol Enanthate in Real Industrial Wastewater. International Journal of Electrochemical Science , 14, 5861.[4] Link

Sources

algestone acetophenide chemical properties and structure

An In-depth Technical Guide to the Chemical Properties and Structure of Algestone Acetophenide

Abstract

Algestone acetophenide, also known as dihydroxyprogesterone acetophenide (DHPA), is a synthetic pregnane steroid with potent progestational activity.[1] Primarily recognized for its application in long-acting injectable contraceptives, this compound represents a significant area of study for researchers in steroid chemistry and drug development.[2][3] This technical guide provides a comprehensive analysis of the chemical structure, physicochemical properties, synthesis, and key analytical characteristics of algestone acetophenide. It is designed to serve as a foundational resource for scientists and professionals engaged in the research and development of steroidal active pharmaceutical ingredients (APIs).

Chemical Identity and Structure

Algestone acetophenide (CAS Number: 24356-94-3) is a derivative of 16α,17α-dihydroxyprogesterone.[1][4] Its unique structure is characterized by the formation of a cyclic acetal (an acetophenide moiety) between the hydroxyl groups at the C16 and C17 positions of the steroid backbone and acetophenone.[4] This structural modification is crucial for its enhanced biological activity and stability.[5]

The systematic IUPAC name for algestone acetophenide is (1R,2S,4R,6R,8S,9S,12S,13R)-8-acetyl-6,9,13-trimethyl-6-phenyl-5,7-dioxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icos-17-en-16-one.[2] A summary of its chemical identifiers is provided in Table 1.

Table 1: Chemical Identifiers for Algestone Acetophenide

| Identifier | Value |

| CAS Number | 24356-94-3[2] |

| Molecular Formula | C₂₉H₃₆O₄[2] |

| Molecular Weight | 448.60 g/mol [6] |

| IUPAC Name | (1R,2S,4R,6R,8S,9S,12S,13R)-8-acetyl-6,9,13-trimethyl-6-phenyl-5,7-dioxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icos-17-en-16-one[2] |

| Synonyms | Dihydroxyprogesterone acetophenide (DHPA), Deladroxone, Droxone, Alphasone acetophenide[2][4] |

| InChI Key | AHBKIEXBQNRDNL-FVCOMRFXSA-N[2] |

| SMILES | CC(=O)[C@@]12O(C)C6=CC=CC=C6[2] |

The three-dimensional conformation of the steroid nucleus, coupled with the acetophenide group, dictates its binding affinity and specificity for the progesterone receptor.

Caption: 2D Chemical Structure of Algestone Acetophenide.

Physicochemical Properties

The physical and chemical properties of algestone acetophenide are critical for its formulation, delivery, and pharmacokinetic profile. As a long-acting injectable contraceptive, its low water solubility is a key attribute that contributes to its sustained release from the injection site.[7]

Table 2: Physicochemical Properties of Algestone Acetophenide

| Property | Value | Source |

| Physical Form | White to Off-White Solid | [3] |

| Melting Point | 146-153 °C | [7] |

| Solubility | Sparingly soluble in Chloroform, Slightly soluble in Methanol | [8] |

| Optical Rotation | +49.0° to +53.0° (c=1, CHCl₃) | [7] |

| Polar Surface Area | 52.6 Ų | [2] |

| AlogP | 5.74 | [6] |

Spectroscopic Characterization

While comprehensive, publicly available spectral data for algestone acetophenide is limited, its structure allows for the prediction of key spectroscopic features. Characterization is typically achieved using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy A full structural elucidation relies on both ¹H and ¹³C NMR.

-

¹H NMR: The proton spectrum is expected to be complex due to the 36 hydrogen atoms in varied chemical environments. Key signals would include:

-

Aromatic protons of the phenyl group (acetophenide moiety), typically in the δ 7.2-7.8 ppm region.

-

A singlet for the vinyl proton at C4 of the steroid A-ring.

-

Singlets for the angular methyl groups (C18 and C19) and the methyl group on the acetal carbon.

-

A singlet for the acetyl methyl protons at C21.

-

A complex series of multiplets in the aliphatic region (δ 1.0-3.0 ppm) corresponding to the steroid backbone protons.

-

-

¹³C NMR: The carbon spectrum would show distinct signals for the carbonyl carbons (C3 and C20), the aromatic carbons, the acetal carbon, and the numerous sp³-hybridized carbons of the steroid framework.

3.2 Mass Spectrometry (MS) Mass spectrometry is crucial for confirming the molecular weight and for fragmentation analysis to support structural identification.

-

Expected Molecular Ion: The exact mass is 448.2614 g/mol .[9] High-resolution mass spectrometry (HRMS) should detect a molecular ion peak ([M]+ or [M+H]+) corresponding to this value.

-

Fragmentation Pattern: The fragmentation would likely involve the loss of the acetyl group, cleavage within the dioxolane ring, and characteristic fragmentation of the steroid nucleus. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are used for detection and analysis.[3]

3.3 Infrared (IR) Spectroscopy The IR spectrum provides information about the functional groups present.

-

Key Absorptions:

-

Strong C=O stretching vibrations for the α,β-unsaturated ketone in Ring A and the C20 ketone.

-

C=C stretching for the aromatic ring and the C4-C5 double bond.

-

C-O stretching bands associated with the cyclic acetal group.

-

Synthesis of Algestone Acetophenide

The synthesis of algestone acetophenide typically involves the modification of a steroid precursor. A common starting material for many synthetic steroids is 16-Dehydropregnenolone acetate (16-DPA), which can be sourced from natural products like diosgenin or solasodine.[10][11] A patented method describes the synthesis from 3β,16α,17α-trihydroxy-5-pregnen-20-one.[12] The following protocol is a synthesized representation based on established steroid chemistry principles and information from the public record.[12][13]

4.1 Synthetic Workflow Diagram

Caption: General workflow for the synthesis of Algestone Acetophenide.

4.2 Detailed Experimental Protocol

Step 1: Acetal Formation with Acetophenone

-

Causality: This step protects the 16α and 17α diol by forming the acetophenide cyclic acetal. An acid catalyst, such as perchloric acid, is required to facilitate the reaction between the diol and the ketone (acetophenone).[12]

-

Methodology:

-

To a reaction vessel, add 3β,16α,17α-trihydroxy-5-pregnen-20-one (1 equivalent).

-

Add distilled acetophenone (approx. 10 volumes).

-

Add a catalytic amount of 70% perchloric acid (e.g., 0.1 equivalents).[12]

-

Agitate the mixture at room temperature (20-25 °C) for approximately 3 hours.[12]

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Dilute the reaction mixture with a water-immiscible organic solvent like methylene chloride.

-

Carefully neutralize the acid catalyst by washing with a 10% sodium hydroxide solution, followed by washes with water until the pH is neutral.[12]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3β,16α,17α-trihydroxy-5,6-pregnene-20-one-16,17 acetophenide (pregnentriolone acetophenide).

-

Step 2: Oppenauer Oxidation

-

Causality: The Oppenauer oxidation is a selective method to oxidize the 3β-hydroxyl group to a 3-keto group and concurrently shift the double bond from C5-C6 to the conjugated C4-C5 position, forming the characteristic α,β-unsaturated ketone of the final product.[12] This is achieved using an aluminum alkoxide catalyst and a ketone as a hydride acceptor.

-

Methodology:

-

Dissolve the crude pregnentriolone acetophenide from Step 1 in dry toluene (approx. 20 volumes).

-

Add cyclohexanone (approx. 5 volumes) to act as the hydride acceptor.[12]

-

Heat the mixture to 90-100 °C.

-

Add aluminum isopropylate (approx. 0.4 equivalents) and heat to reflux for 45-60 minutes.[12]

-

Cool the reaction and quench by adding water to hydrolyze the aluminum salts.

-

Filter off the aluminum precipitate and wash the solid with toluene.

-

Combine the organic filtrates and remove the toluene and cyclohexanone/cyclohexanol via steam distillation or vacuum distillation.[12]

-

The resulting crude product is then purified.

-

Step 3: Purification

-

Causality: Crystallization is a standard and effective method for purifying solid organic compounds, removing unreacted starting materials and byproducts. The choice of solvent system is critical for obtaining high purity crystals.

-

Methodology:

-

Dissolve the crude algestone acetophenide in a minimal amount of hot acetone.

-

Slowly add hexane until turbidity is observed.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration, wash with a cold 1:1 acetone/hexane mixture, followed by cold hexane.[12]

-

Dry the purified crystals under vacuum.

-

Pharmacology and Mechanism of Action

Algestone acetophenide is a potent progestin, acting as an agonist at the progesterone receptor (PR).[4] Its progestational potency is estimated to be 2 to 5 times that of endogenous progesterone in animal models.[9] This high affinity is the basis for its use as a contraceptive.[1]

Upon binding to the progesterone receptor in target tissues, algestone acetophenide induces a conformational change in the receptor. This leads to the dissociation of heat shock proteins, receptor dimerization, and translocation into the nucleus. Inside the nucleus, the receptor-ligand complex binds to specific DNA sequences known as progesterone response elements (PREs), modulating the transcription of target genes. This action inhibits ovulation and alters the cervical mucus and endometrium, preventing pregnancy.[2]

Caption: Simplified Progesterone Receptor Signaling Pathway.

References

-

Algestone | C21H30O4 | CID 11687 - PubChem. [Link]

-

Algestone acetophenide - Wikipedia. [Link]

-

Algestone Acetophenide | Drug Information, Uses, Side Effects, Chemistry. [Link]

-

Algestone Acetophenide | C29H36O4 | CID 5284538 - PubChem. [Link]

-

KEGG DRUG: Algestone acetophenide. [Link]

- CN106866777A - The preparation method of algestone acetophenide - Google P

-

Compound: ALGESTONE ACETOPHENIDE (CHEMBL3989742) - ChEMBL. [Link]

-

Algestone Acetophenide | HTS Biopharma. [Link]

-

Algestone Acetophenide - API Impurities - Alentris Research Pvt. Ltd. [Link]

-

Acetophenone:1 Colorless viscous liquid; 1H NMR (400 MHz, CDCl3): δ 7.98. [Link]

-

BindingDB PrimarySearch_ki. [Link]

-

(PDF) The synthesis of 16-dehydropregnenolone acetate (DPA) from potato glycoalkaloids. [Link]

-

A One-Pot Efficient Process for 16-Dehydropregnenolone Acetate - CORE. [Link]

- US3488347A - Process for preparing 16alpha,17alpha-dihydroxyprogesterone acetophenide - Google P

-

16-Dehydropregnenolone acetate - Wikipedia. [Link]

-

Algestone Acetophenide | Drug Information, Uses, Side Effects, Chemistry. [Link]

-

Algestone Impurities and Related Compound - Veeprho. [Link]

-

Algestone Acetophenide - CAS - 24356-94-3 - Axios Research. [Link]

-

Comparison between Steroid Binding to Progesterone Membrane Receptor α (mPRα) and to Progesterone Nuclear Receptor: Correlation with Physicochemical Properties Assessed by Comparative Molecular Field Analysis and Identification of mPRα-specific Agonists - PMC. [Link]

-

XRD Investigation and Refinement of Acetaminophen - AZoM. [Link]

-

Cas 24356-94-3,Algestone acetophenide - LookChem. [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Algestone Acetophenide | C29H36O4 | CID 5284538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Algestone acetophenide - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Compound: ALGESTONE ACETOPHENIDE (CHEMBL3989742) - ChEMBL [ebi.ac.uk]

- 7. 24356-94-3 Algestone acetophenide AKSci E483 [aksci.com]

- 8. X-ray and Thermal Analysis of Selected Drugs Containing Acetaminophen - PMC [pmc.ncbi.nlm.nih.gov]

- 9. KEGG DRUG: Algestone acetophenide [genome.jp]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. 16-Dehydropregnenolone acetate - Wikipedia [en.wikipedia.org]

- 12. US3488347A - Process for preparing 16alpha,17alpha-dihydroxyprogesterone acetophenide - Google Patents [patents.google.com]

- 13. CN106866777A - The preparation method of algestone acetophenide - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Pharmacodynamics and Pharmacokinetics of Algestone Acetophenide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Algestone acetophenide, also known as dihydroxyprogesterone acetophenide (DHPA), is a synthetic progestin with a long history of use in long-acting injectable contraceptives.[1] This technical guide provides a comprehensive analysis of its pharmacodynamic and pharmacokinetic properties, designed to support researchers, scientists, and drug development professionals. Algestone acetophenide's primary mechanism of action is as a potent and selective agonist of the progesterone receptor (PR), leading to the inhibition of ovulation and changes in the endometrium that prevent pregnancy.[1] While its progestogenic potency is reported to be two to five times that of progesterone in animal models, specific quantitative binding affinity data remains limited in publicly available literature.[2] Pharmacokinetically, it is characterized by a prolonged duration of action, with an elimination half-life of approximately 24 days following intramuscular injection, and it is primarily eliminated through the biliary route in feces.[2] This guide synthesizes the available data, outlines relevant experimental protocols for its characterization, and provides a framework for future research and development.

Introduction: A Long-Acting Progestin

Algestone acetophenide (DHPA) is a synthetic pregnane steroid derived from 17α-hydroxyprogesterone.[2] It is a potent progestogen, a class of steroid hormones that bind to and activate the progesterone receptor.[1] Its primary clinical application is as the progestin component in once-a-month combined injectable contraceptives, often in combination with an estrogen like estradiol enanthate.[2] The chemical modification of the progesterone backbone, specifically the formation of a cyclic acetal with acetophenone at the 16α and 17α positions, confers high lipid solubility and a slow release from the injection site, contributing to its long-acting profile.

Understanding the detailed pharmacodynamics and pharmacokinetics of algestone acetophenide is crucial for optimizing its therapeutic use, developing new formulations, and assessing its safety profile. This guide aims to provide a deep dive into these aspects, drawing from available scientific literature and providing theoretical frameworks where data is scarce.

Pharmacodynamics: Progesterone Receptor Agonism and Selectivity

The primary pharmacodynamic effect of algestone acetophenide is its potent agonist activity at the progesterone receptor (PR).[1] This interaction mimics the effects of endogenous progesterone, leading to various physiological responses, most notably the inhibition of ovulation and the alteration of the endometrium to make it less receptive to implantation.

Mechanism of Action: Progesterone Receptor Signaling

As a progesterone receptor agonist, algestone acetophenide binds to the ligand-binding domain of the PR in the cytoplasm. This binding induces a conformational change in the receptor, leading to its dissociation from heat shock proteins, dimerization, and translocation into the nucleus. Inside the nucleus, the receptor-ligand complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes. This binding initiates the transcription of genes that regulate the menstrual cycle and maintain pregnancy.

Excretion

The primary route of excretion for algestone acetophenide and its metabolites is through the feces via biliary elimination. [2]This is consistent with the excretion patterns of many other steroid hormones.

Pharmacokinetic Parameters

While a complete pharmacokinetic profile is not available, some key parameters have been reported.

Table 2: Reported Pharmacokinetic Parameters of Algestone Acetophenide

| Parameter | Value | Species/Study Population |

| Elimination Half-Life (t½) | ~24 days | Women (following IM injection) [2] |

| Detectable in Circulation | Up to 60 days | Women (following a single IM injection) [2] |

| Route of Excretion | Preferentially feces (biliary) | Not specified [2] |

Note: This table is based on limited available data and further studies are needed to determine other key parameters such as Cmax, Tmax, AUC, clearance, and volume of distribution.

Experimental Protocols for Characterization

To address the gaps in the existing data, rigorous experimental characterization of algestone acetophenide is necessary. This section outlines established protocols for assessing its pharmacodynamic and pharmacokinetic properties.

Pharmacodynamics: Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of algestone acetophenide for the progesterone receptor and other steroid hormone receptors.

Methodology: Radioligand Displacement Assay [3][4]

-

Receptor Preparation: Prepare cell membrane fractions or purified receptors from a suitable source (e.g., cells overexpressing the human progesterone receptor).

-

Radioligand: Use a high-affinity radiolabeled ligand for the progesterone receptor, such as [³H]-promegestone (R5020).

-

Competition Assay: In a multi-well plate, incubate a fixed concentration of the radioligand and the receptor preparation with increasing concentrations of unlabeled algestone acetophenide.

-

Incubation: Allow the reaction to reach equilibrium.

-

Separation: Separate the receptor-bound from free radioligand using a filtration method (e.g., glass fiber filters).

-

Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of algestone acetophenide. The IC50 (the concentration of algestone acetophenide that displaces 50% of the radioligand) is determined by non-linear regression analysis. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Cross-Reactivity: Repeat the assay for other steroid receptors (androgen, estrogen, glucocorticoid, and mineralocorticoid) using their respective radioligands to determine the selectivity profile.

Pharmacokinetics: In Vivo Studies in Animal Models

Objective: To determine the pharmacokinetic parameters of algestone acetophenide following intramuscular administration.

Animal Model: Rabbits or non-human primates are often used for pharmacokinetic studies of injectable contraceptives due to their comparable reproductive physiology to humans. [5][6][7] Methodology: Pharmacokinetic Study in Rabbits [7]

-

Animal Preparation: Use healthy, adult female New Zealand white rabbits.

-

Dosing: Administer a single intramuscular injection of algestone acetophenide at a clinically relevant dose.

-

Blood Sampling: Collect serial blood samples from the marginal ear vein at predetermined time points (e.g., pre-dose, and at various intervals post-dose for up to 60-90 days).

-

Sample Processing: Process the blood samples to obtain plasma or serum and store them at -80°C until analysis.

-

Bioanalysis: Quantify the concentration of algestone acetophenide in the plasma/serum samples using a validated analytical method, such as LC-MS/MS.

-

Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the concentration-time data and determine key parameters, including:

-

Maximum plasma concentration (Cmax)

-

Time to reach maximum concentration (Tmax)

-

Area under the concentration-time curve (AUC)

-

Elimination half-life (t½)

-

Clearance (CL)

-

Volume of distribution (Vd)

-

Bioanalytical Method: LC-MS/MS for Quantification

Objective: To develop and validate a sensitive and specific method for the quantification of algestone acetophenide in biological matrices.

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [8][9]

-

Sample Preparation: Extract algestone acetophenide from the biological matrix (plasma, serum) using liquid-liquid extraction (LLE) or solid-phase extraction (SPE). [10]An internal standard (e.g., a stable isotope-labeled version of algestone acetophenide) should be added before extraction for accurate quantification.

-

Chromatographic Separation: Use a reverse-phase HPLC column (e.g., C18) to separate algestone acetophenide from other endogenous components. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) is typically employed.

-

Mass Spectrometric Detection: Utilize a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for selective and sensitive detection. Optimize the precursor-to-product ion transitions for both algestone acetophenide and the internal standard.

-

Method Validation: Validate the method according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, and stability. [11][12]

Future Directions and Conclusion

Algestone acetophenide remains a relevant progestin in the field of long-acting contraception. However, a comprehensive understanding of its pharmacological profile is hampered by the lack of detailed, publicly available quantitative data. Future research should focus on:

-

Quantitative Receptor Binding Studies: Determining the Ki values of algestone acetophenide for a full panel of steroid receptors to definitively establish its selectivity profile.

-

Metabolite Identification and CYP Phenotyping: Characterizing the major metabolites of algestone acetophenide and identifying the specific CYP450 enzymes responsible for its metabolism. This information is crucial for predicting potential drug-drug interactions.

-

Comprehensive Pharmacokinetic Studies: Conducting well-designed pharmacokinetic studies in relevant animal models and, if possible, in humans to determine key parameters such as absolute bioavailability, volume of distribution, and clearance.

By filling these knowledge gaps, the scientific community can better leverage the therapeutic potential of algestone acetophenide, optimize its clinical use, and inform the development of next-generation long-acting contraceptive agents. This technical guide provides a foundational framework for these endeavors, synthesizing current knowledge and outlining the necessary experimental pathways to a more complete understanding of this important synthetic progestin.

References

-

Fuhrmeister, A., et al. (2000). Predicting the oral bioavailability of 19-nortestosterone progestins in vivo from their metabolic stability in human liver microsomal preparations in vitro. PubMed. [Link]

-

Sinreih, M., et al. (2015). Combined Liquid Chromatography–Tandem Mass Spectrometry Analysis of Progesterone Metabolites. PLOS One. [Link]

-

Seger, C., et al. (2012). Simultaneous Online SPE-LC-MS/MS Quantification of Six Widely Used Synthetic Progestins in Human Plasma. PubMed. [Link]

-

Turpeinen, M., et al. (2019). A high resolution LC-MS targeted method for the concomitant analysis of 11 contraceptive progestins and 4 steroids. PubMed. [Link]

-

Shou, M., et al. (1990). Progesterone metabolism in hepatic microsomes. Effect of the cytochrome P-450 inhibitor, ketoconazole, and the NADPH 5 alpha-reductase inhibitor, 4-MA, upon the metabolic profile in human, monkey, dog, and rat. PubMed. [Link]

-

Wikipedia. Algestone acetophenide. [Link]

-

Nair, K. M., et al. (1981). The rabbit as an animal model to study pharmacokinetics of levonorgestrel in women. Contraception, 23(1), 89-98. [Link]

-

Anand Kumar, T. C., et al. (1981). Pharmacokinetics of progesterone after its administration to ovariectomized rhesus monkeys by injection, infusion, or nasal spraying. Proceedings of the National Academy of Sciences, 78(11), 7174-7178. [Link]

-

PubChem. Algestone acetophenide. [Link]

-

Hild, S. A., et al. (1998). Radioligand binding assay of progesterone receptors in the primate corpus luteum after in vivo treatment with the 3 beta-hydroxysteroid dehydrogenase inhibitor, trilostane. PubMed. [Link]

-

National Center for Biotechnology Information. Algestone Acetophenide - MeSH. [Link]

-

precisionFDA. ALGESTONE ACETOPHENIDE. [Link]

-

ResearchGate. In Vitro Drug Metabolism Studies Using Human Liver Microsomes. [Link]

-

Pharmacompass. Algestone Acetophenide | Drug Information, Uses, Side Effects, Chemistry. [Link]

-

Gifford Bioscience. Radioligand Binding Assay. [Link]

-

ResearchGate. In Vitro Drug Metabolism Using Liver Microsomes. [Link]

-

ResearchGate. 156 Pharmacokinetics of long-acting injectable progesterone in ewes. [Link]

-

ResearchGate. Data regarding the removal of Algestone Acetophenide and Estradiol Enanthate taken from HPLC-MS. [Link]

-

ACS Publications. Synthesis and evaluation of potential radioligands for the progesterone receptor. Journal of Medicinal Chemistry. [Link]

-

SciSpace. Imaging progesterone receptor in breast tumors: synthesis and receptor binding affinity of fluoroalkyl-substituted analogues of. [Link]

-

LCGC International. Analytical Method Development and Validation in Pharmaceuticals. [Link]

-

National Institutes of Health. Pharmacokinetic Study of Islatravir and Etonogestrel Implants in Macaques. [Link]

-

PubChem. Algestone. [Link]

-

BfArM. Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link]

-

Austin Publishing Group. Bio-Analytical Method Validation-A Review. [Link]

-

SpringerLink. Determination of binding affinity of molecular imaging agents for steroid hormone receptors in breast cancer. [Link]

-

National Institutes of Health. SAT-LB039 Development of an Animal Model of Long-acting, Reversible Contraception at Physiologic Equivalent Doses. [Link]

-

PubMed. The rabbit as an animal model to study pharmacokinetics of levonorgestrel in women. [Link]

Sources

- 1. dpxtechnologies.com [dpxtechnologies.com]

- 2. Algestone acetophenide - Wikipedia [en.wikipedia.org]

- 3. Radioligand binding assay of progesterone receptors in the primate corpus luteum after in vivo treatment with the 3 beta-hydroxysteroid dehydrogenase inhibitor, trilostane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. researchgate.net [researchgate.net]

- 6. pure.qub.ac.uk [pure.qub.ac.uk]

- 7. The rabbit as an animal model to study pharmacokinetics of levonorgestrel in women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Combined Liquid Chromatography–Tandem Mass Spectrometry Analysis of Progesterone Metabolites | PLOS One [journals.plos.org]

- 9. Simultaneous online SPE-LC-MS/MS quantification of six widely used synthetic progestins in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. bfarm.de [bfarm.de]

- 12. Bio-Analytical Method Validation-A Review [austinpublishinggroup.com]

An In-Depth Technical Guide to the Receptor Binding Affinity of Algestone Acetophenide

Abstract: Algestone acetophenide, also known as dihydroxyprogesterone acetophenide (DHPA), is a synthetic steroidal progestin utilized primarily as a long-acting injectable contraceptive.[1][2] Its pharmacological efficacy and safety profile are fundamentally dictated by its binding affinity and selectivity for various steroid hormone receptors. This technical guide provides a comprehensive analysis of the receptor binding profile of algestone acetophenide, designed for researchers, scientists, and professionals in drug development. We will delve into its high-affinity interaction with the progesterone receptor (PR), its notable lack of off-target activity, and the rigorous experimental methodologies employed to characterize these interactions. This document synthesizes available data to explain the causality behind its clinical utility and provides detailed, field-proven protocols for its evaluation.

Introduction to Algestone Acetophenide (DHPA)

Algestone acetophenide is a synthetic pregnane steroid derived from 16α,17α-dihydroxyprogesterone.[1][2][3] It is formulated, often in combination with an estrogen like estradiol enanthate, for use as a once-a-month injectable contraceptive.[4][5] The primary mechanism of action for its contraceptive effect is the potent activation of the progesterone receptor, which mimics the effects of endogenous progesterone, thereby inhibiting ovulation and altering the endometrial lining.[2][3]

For any synthetic steroid, a thorough understanding of its receptor binding profile is critical. This profile determines not only the compound's potency at its intended target but also its potential for undesirable side effects arising from cross-reactivity with other steroid receptors. Algestone acetophenide is distinguished in the literature as a "pure progestogen," a classification that stems directly from its highly selective binding affinity.[1][3]

Receptor Binding Profile of Algestone Acetophenide

The pharmacological activity of algestone acetophenide is characterized by its high potency and selectivity for the progesterone receptor.

Primary Target: Progesterone Receptor (PR)

Algestone acetophenide is a potent agonist of the progesterone receptor.[1][4] Animal models indicate its progestogenic potency is approximately two to five times greater than that of endogenous progesterone, which suggests a very high binding affinity for the PR.[1][3] Upon binding, it activates both isoforms of the receptor, PR-A and PR-B, initiating a signaling cascade that leads to the regulation of target gene expression.[6] This strong agonistic activity at the PR is the basis for its effective use in contraception.[2]

Off-Target Receptor Selectivity

A defining characteristic of algestone acetophenide is its minimal interaction with other steroid hormone receptors. It is reported to have no significant androgenic, antiandrogenic, estrogenic, glucocorticoid, or mineralocorticoid activities.[1][3] This high degree of selectivity is crucial for its favorable safety profile, as it avoids the side effects commonly associated with less selective progestins that exhibit cross-reactivity.

-

Glucocorticoid Receptor (GR): Unlike many other progestins, particularly those derived from medroxyprogesterone acetate, algestone acetophenide does not exhibit significant glucocorticoid-like effects.[1][7][8] This implies a very low binding affinity for the GR, which is beneficial for avoiding potential metabolic, immune, and endocrine side effects associated with GR activation.[9]

-

Androgen Receptor (AR): The lack of androgenic activity means it does not cause masculinizing side effects.[1]

-

Mineralocorticoid Receptor (MR): No reported mineralocorticoid activity suggests it does not interfere with the electrolyte and fluid balance regulated by the MR.[1][10]

Summary of Binding Affinity Data

While specific quantitative binding affinity values (e.g., Kᵢ, IC₅₀) for algestone acetophenide are scarce in publicly accessible literature, its pharmacological profile allows for a qualitative and relative assessment.[3] The table below summarizes the expected binding characteristics based on its established biological activity.

| Receptor Target | Ligand | Binding Affinity (Kᵢ) | Relative Affinity vs. Progesterone | Biological Activity |

| Progesterone Receptor (PR) | Algestone Acetophenide | Expected to be in the low nM range | High (Potency is 2-5x > Progesterone)[1][3] | Potent Agonist[4] |

| Glucocorticoid Receptor (GR) | Algestone Acetophenide | Expected to be very high (µM range or higher) | Negligible | No significant activity reported[1] |

| Androgen Receptor (AR) | Algestone Acetophenide | Expected to be very high (µM range or higher) | Negligible | No significant activity reported[1] |

| Estrogen Receptor (ER) | Algestone Acetophenide | Expected to be very high (µM range or higher) | Negligible | No significant activity reported[1] |

| Mineralocorticoid Receptor (MR) | Algestone Acetophenide | Expected to be very high (µM range or higher) | Negligible | No significant activity reported[1] |

Methodologies for Determining Receptor Binding Affinity

To quantitatively validate the binding profile summarized above, competitive radioligand binding assays are the gold standard. This section details the principles and a step-by-step protocol for such an investigation. The causality behind this experimental choice is its ability to provide precise, reproducible data on the affinity (Kᵢ) of an unlabeled compound (algestone acetophenide) by measuring its ability to displace a radiolabeled ligand of known affinity.

Principle of Radioligand Binding Assays

The assay measures the competition between a constant concentration of a high-affinity radioligand (e.g., [³H]-Promegestone for PR) and varying concentrations of an unlabeled test compound (algestone acetophenide) for a limited number of receptors in a given preparation. As the concentration of algestone acetophenide increases, it displaces more of the radioligand from the receptor. The concentration of algestone acetophenide that displaces 50% of the specifically bound radioligand is the IC₅₀ value. This value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[11]

Experimental Workflow: Receptor Binding Assay

Detailed Step-by-Step Protocol: A Self-Validating System

This protocol is designed as a self-validating system through the inclusion of critical controls for total and non-specific binding.

-

Receptor Preparation:

-

Culture cells expressing the human receptor of interest (e.g., T47D cells for PR, HEK293 cells transfected with GR).

-

Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, with protease inhibitors).[11]

-

Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the cell membranes.[11]

-

Wash the membrane pellet by resuspending in fresh buffer and re-centrifuging.

-

Resuspend the final pellet in an assay buffer. Determine protein concentration using a standard method like the BCA assay.[11]

-

-

Assay Setup (in a 96-well plate format):

-

Total Binding Wells: Add receptor membrane preparation, a specific radioligand (e.g., [³H]-Promegestone for PR), and assay buffer.

-

Non-specific Binding (NSB) Wells: Add receptor preparation, radioligand, and a high concentration of an unlabeled reference compound (e.g., 1000-fold excess of unlabeled progesterone) to saturate all specific binding sites.

-

Test Compound Wells: Add receptor preparation, radioligand, and serial dilutions of algestone acetophenide.

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient duration (e.g., 60-90 minutes) to allow the binding reaction to reach equilibrium.[11] Gentle agitation is recommended.

-

-

Separation of Bound and Free Ligand:

-

Rapidly terminate the incubation by vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific filter binding.[11]

-

The receptors and bound radioligand are retained on the filter, while the free radioligand passes through.

-

Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[11]

-

-

Quantification:

-

Dry the filters and place them in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity (in counts per minute, CPM) retained on each filter using a scintillation counter.[11]

-

-

Data Analysis:

-

Calculate Specific Binding for each well: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

For the test compound wells, express the results as a percentage of the maximum specific binding.

-

Plot the percent specific binding against the logarithm of the algestone acetophenide concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., Prism) to determine the IC₅₀ value.[11]

-

Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₐ)) where:

-

[L] is the concentration of the radioligand used.

-

Kₐ is the dissociation constant of the radioligand for the receptor.

-

-

Progesterone Receptor Signaling Pathway

The high affinity of algestone acetophenide for the PR translates into potent agonistic activity. The diagram below illustrates the canonical signaling pathway activated by algestone acetophenide.

Discussion and Implications for Drug Development

The characterization of algestone acetophenide as a highly potent and selective PR agonist provides critical insights for drug development.

-

Causality of Efficacy: The high binding affinity for the progesterone receptor directly explains its efficacy as a contraceptive at the administered doses.[1][2] A lower Kᵢ value means that a lower concentration of the drug is required to occupy and activate the necessary number of receptors to produce a biological effect.

-

Predictive Safety Profile: The extremely low affinity for GR, AR, and MR is a key determinant of its "pure progestogen" status and predicts a low incidence of off-target side effects.[1][3] This selectivity is a highly desirable trait in steroid hormone-based therapies, as it uncouples the therapeutic progestogenic action from unwanted hormonal activities. For example, the lack of GR binding avoids the potential for metabolic disturbances that can be seen with less selective progestins.[7]

-

Methodological Trustworthiness: The radioligand binding assay, when performed with appropriate controls, is a robust and self-validating system. The inclusion of NSB controls ensures that the measured binding is specific to the receptor of interest, providing confidence in the calculated IC₅₀ and Kᵢ values. This rigorous approach is fundamental to building a reliable pharmacological profile for any new chemical entity.

Conclusion

Algestone acetophenide (DHPA) exemplifies a well-designed synthetic steroid with a highly optimized receptor binding profile. Its potent and selective agonism at the progesterone receptor is the cornerstone of its therapeutic utility as a long-acting contraceptive. Concurrently, its negligible affinity for other key steroid receptors underpins its classification as a pure progestogen and contributes to a favorable safety profile. The experimental methodologies detailed herein, particularly competitive radioligand binding assays, represent the essential tools for definitively quantifying these critical molecular interactions, providing the reliable data necessary to guide both preclinical research and clinical drug development.

References

-

Wikipedia. Algestone acetophenide. [Link]

-

Consice. Algestone acetophenide. [Link]

-

Inxight Drugs. ALGESTONE ACETOPHENIDE. [Link]

-

Wikipedia. Estradiol enantate/algestone acetophenide. [Link]

-

PubChem - NIH. Algestone Acetophenide | C29H36O4 | CID 5284538. [Link]

-

PubMed. Antibodies to rabbit progesterone receptor: crossreaction with human receptor. [Link]

-

PMC. Progestogen Hypersensitivity: presentation and natural history. [Link]

-

Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

-

PubMed. Direct 125I-radioligand assays for serum progesterone compared with assays involving extraction of serum. [Link]

-

MDPI. Progesterone Hypersensitivity in Assisted Reproductive Technologies: Implications for Safety and Efficacy. [Link]

-

University of Malaya. A direct 3H-radioligand assay for serum progesterone compared with an assay involving extraction of. [Link]

-

Oxford Academic. Radioligand binding assay of progesterone receptors in the primate corpus luteum after in vivo treatment with the 3 beta-hydroxysteroid dehydrogenase inhibitor, trilostane | The Journal of Clinical Endocrinology & Metabolism. [Link]

-

Frontiers. Diagnostic tests for progestogen hypersensitivity. [Link]

-

ChEMBL - EMBL-EBI. Compound: ALGESTONE ACETOPHENIDE (CHEMBL3989742). [Link]

-

precisionFDA. ALGESTONE ACETOPHENIDE. [Link]

-

KEGG DRUG. Algestone acetophenide. [Link]

-

Drug Central. algestone acetophenide. [Link]

-

PMC. Differential off-target glucocorticoid activity of progestins used in endocrine therapy. [Link]

-

MeSH - NCBI - NIH. Algestone Acetophenide. [Link]

-

ACS Publications. Synthesis and evaluation of potential radioligands for the progesterone receptor | Journal of Medicinal Chemistry. [Link]

-

PubMed. Binding of progestins to the glucocorticoid receptor. Correlation to their glucocorticoid-like effects on in vitro functions of human mononuclear leukocytes. [Link]

-

PubMed. Agonistic and antagonistic properties of progesterone metabolites at the human mineralocorticoid receptor. [Link]

-

Frontiers. A General Introduction to Glucocorticoid Biology. [Link]

-

PMC. Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha hydroxyprogesterone caproate (17-OHPC), and related progestins. [Link]

-

Indigo Biosciences. Mineralocorticoid Receptor in Disease and Drug Discovery. [Link]

-

European Society of Hypertension. Mineralocorticoid receptor antagonists: 60 years of research and development. [Link]

-

MDPI. The Effect of Glucocorticoid and Mineralocorticoid Receptor Antagonists in the Skin of Aged Female Mice. [Link]

-

Adooq Bioscience. Progesterone Receptors inhibitors. [Link]

Sources

- 1. Algestone acetophenide - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ALGESTONE ACETOPHENIDE [drugs.ncats.io]

- 5. Estradiol enantate/algestone acetophenide - Wikipedia [en.wikipedia.org]

- 6. Progesterone Receptor A/B (D8Q2J) Rabbit Monoclonal Antibody (Alexa Fluor® 488 Conjugate) | Cell Signaling Technology [cellsignal.com]

- 7. Differential off-target glucocorticoid activity of progestins used in endocrine therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Binding of progestins to the glucocorticoid receptor. Correlation to their glucocorticoid-like effects on in vitro functions of human mononuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | A General Introduction to Glucocorticoid Biology [frontiersin.org]

- 10. indigobiosciences.com [indigobiosciences.com]

- 11. giffordbioscience.com [giffordbioscience.com]

An In-depth Technical Guide to Algestone Acetophenide (CAS: 24356-94-3)

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Algestone Acetophenide, also known as dihydroxyprogesterone acetophenide (DHPA), is a potent synthetic progestin derived from 16α,17α-dihydroxyprogesterone.[1] With the CAS number 24356-94-3, this compound functions as a high-affinity agonist for the progesterone receptor (PR), forming the basis of its primary application as a long-acting injectable contraceptive.[2][3] Typically formulated in combination with an estrogen, such as estradiol enanthate, it is administered intramuscularly on a monthly basis.[4] Its chemical structure, featuring a cyclic acetal at the 16α and 17α positions, confers enhanced stability and a prolonged pharmacokinetic profile, with an elimination half-life of approximately 24 days.[5][6] While effective and widely used in regions like Latin America, its development in the United States was discontinued due to adverse toxicological findings in early animal studies, including pituitary hyperplasia in rats and mammary tumors in dogs.[4][6] This guide provides a comprehensive technical overview of its synthesis, mechanism of action, pharmacokinetics, analytical methodologies, and the critical safety considerations relevant to modern drug development.

Introduction and Historical Context

Algestone Acetophenide (DHPA) is a synthetic pregnane steroid first described in 1958 and patented in 1960.[4] It was developed as a second-generation progestin, designed to overcome the limitations of natural progesterone, such as poor oral bioavailability and short half-life. Its primary role has been as the progestogenic component in once-a-month combined injectable contraceptives.[3] These formulations leverage DHPA's potent progestational activity to inhibit ovulation and alter the cervical and endometrial environment, thereby preventing pregnancy.[1][7]

Despite its efficacy, the compound's trajectory was significantly impacted by preclinical toxicology studies in the late 1960s.[6] Concerns over its potential for endocrine disruption, highlighted by findings in animal models, led to the discontinuation of its development in the United States by its original developer, Squibb.[2][6] Nevertheless, manufacturing and clinical use continued in other parts of the world, particularly in Latin America, where it remains a component of commercial contraceptives like Perlutal and Topasel.[4][6] For researchers today, DHPA serves as a case study in species-specific toxicology and a compound of interest for understanding progesterone receptor pharmacology and endocrine disruption.[2]

Physicochemical Profile

The molecular structure of Algestone Acetophenide is characterized by the progesterone backbone with a cyclic acetal formed between the 16α and 17α hydroxyl groups and acetophenone.[5] This modification is crucial for its stability and pharmacokinetic properties.[5]

| Property | Value | Source(s) |

| CAS Number | 24356-94-3 | [4][5][8] |

| Molecular Formula | C₂₉H₃₆O₄ | [4][5] |

| Molecular Weight | 448.60 g/mol | [4][9] |

| IUPAC Name | (4aR,4bS,6aS,6bS,8R,9aR,10aS,10bR)-6b-Acetyl-4a,6a,8-trimethyl-8-phenyl-3,4,4a,4b,5,6,6a,6b,9a,10,10a,10b,11,12-tetradecahydro-2H-naphtho[2',1':4,5]indeno[1,2-d][1][4]dioxol-2-one | [4] |

| Synonyms | Dihydroxyprogesterone acetophenide (DHPA), Deladroxone, Droxone, Alfasone acetophenide | [4][9] |

| Appearance | White to Off-White Solid | [10] |

| Melting Point | 150-151 °C | [8][9] |

| Solubility | Sparingly soluble in Chloroform, Slightly soluble in Methanol. Low water solubility. | [8] |

| Storage Temperature | -20°C for long-term storage |

Synthesis and Manufacturing Considerations

The synthesis of Algestone Acetophenide is a well-established process in steroid chemistry. The key strategic step involves the formation of the acetophenide moiety, which protects the 16α and 17α diol system and enhances the molecule's progestogenic activity.

The foundational synthesis involves the acid-catalyzed reaction of 16α,17α-dihydroxyprogesterone with acetophenone.[8] Perchloric acid is often cited as the catalyst for this condensation reaction, which forms the thermodynamically stable cyclic acetal.[8][11]

Caption: High-level workflow for the synthesis of Algestone Acetophenide.

Causality in Experimental Design: The choice of a strong acid catalyst like perchloric acid is critical to drive the equilibrium of the acetal formation reaction towards the product. The solvent system, often an organic solvent like toluene or chloroform, is selected to ensure the solubility of the steroid starting material and reagent.[8][11] Purification via crystallization is effective due to the compound's solid nature and allows for the removal of unreacted starting materials and catalytic residues.[8]

Pharmacological Profile

Mechanism of Action

Algestone Acetophenide's primary mechanism of action is as a potent agonist of the progesterone receptor (PR).[2] Its binding affinity for the PR is estimated to be 2 to 5 times greater than that of endogenous progesterone in animal models.[2] As a "pure" progestin, it is reported to have no significant androgenic, estrogenic, or glucocorticoid activities at therapeutic doses.[2]

Upon administration, DHPA circulates and diffuses into target cells, where it binds to intracellular PRs located in the cytoplasm. This binding event induces a conformational change in the receptor, causing the dissociation of heat shock proteins (HSPs), receptor dimerization, and translocation into the nucleus. Inside the nucleus, the hormone-receptor complex binds to specific DNA sequences known as Progesterone Response Elements (PREs) in the promoter regions of target genes, thereby modulating their transcription. This action mimics the effects of progesterone, leading to the inhibition of ovulation and changes in the endometrium and cervical mucus that are unfavorable for conception.[12][13]

Caption: Progesterone receptor signaling pathway initiated by Algestone Acetophenide.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The pharmacokinetic profile of Algestone Acetophenide is central to its use as a long-acting contraceptive.

-